molecular formula C6H4BrFN4 B6315599 2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1649478-38-5

2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6315599
CAS No.: 1649478-38-5
M. Wt: 231.03 g/mol
InChI Key: VSRZQZIHUHKKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a halogenated nitrogenous heterocyclic compound featuring a fused triazole-pyridine core. This scaffold is recognized for its versatility in medicinal and agrochemical applications due to its ability to accommodate diverse substituents, which modulate electronic, steric, and pharmacokinetic properties . The compound’s structure includes an amino group at position 2, a bromine atom at position 6, and a fluorine atom at position 8.

Properties

IUPAC Name

6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRZQZIHUHKKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridine Precursors

A common strategy for triazolo[1,5-a]pyridines involves cyclocondensation between 2-aminopyridines and nitrile equivalents. For example, reacting 2-amino-3-fluoropyridine with cyanogen bromide (BrCN) in acidic media generates the triazole ring via intramolecular cyclization. Adapting this approach, 2-amino-3-fluoro-5-bromopyridine could serve as a precursor, enabling simultaneous incorporation of bromine and fluorine at the 6- and 8-positions, respectively.

Mechanistic Considerations :

  • Protonation of the pyridine nitrogen enhances electrophilicity at C2, facilitating nucleophilic attack by the amino group on the nitrile carbon.

  • Subsequent deprotonation and aromatization yield the triazolo[1,5-a]pyridine core.

Limitations :

  • Requires pre-functionalized aminopyridines with halogens at specific positions.

  • Harsh acidic conditions (e.g., HCl/EtOH reflux) may limit compatibility with sensitive substituents.

Halogenation Strategies: Introducing Bromine and Fluorine

Direct Electrophilic Halogenation

Electrophilic bromination and fluorination can be performed post-cyclization if the triazolo core exhibits sufficient reactivity.

Bromination :

  • Reagents : N-Bromosuccinimide (NBS) in DMF at 80°C selectively brominates electron-rich positions.

  • Regioselectivity : Directed by the electron-donating amino group at C2, bromine likely incorporates at C6 (para to C2).

Fluorination :

  • Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C introduces fluorine at C8.

  • Challenges : Competing side reactions (e.g., N-fluorination) necessitate careful stoichiometric control.

Halogenated Building Blocks

An alternative approach employs pre-halogenated starting materials:

  • Synthesis of 2-Amino-5-bromo-3-fluoropyridine :

    • Fluorination via Balz-Schiemann reaction (3-aminopyridine → 3-fluoro derivative using NaNO₂/HF).

    • Bromination using Br₂/FeBr₃ at C5.

  • Subsequent cyclocondensation with BrCN yields the triazolo core with pre-installed halogens.

Advantages :

  • Avoids late-stage halogenation, reducing side reactions.

  • Enables precise control over substitution patterns.

Amination Methods: Installing the C2 Amino Group

Reductive Amination of Nitro Precursors

If the triazolo core lacks the amino group, nitro reduction offers a viable pathway:

  • Intermediate : 6-Bromo-8-fluoro-2-nitro-triazolo[1,5-a]pyridine.

  • Reduction : H₂/Pd/C in ethanol or SnCl₂/HCl selectively reduces nitro to amino without affecting halogens.

Optimization Notes :

  • Catalyst poisoning by halogens necessitates elevated H₂ pressures (3–5 atm).

  • Alternative reductants (e.g., NaBH₄/CuI) may improve selectivity.

Direct Nucleophilic Substitution

Introducing ammonia at C2 via SNAr (nucleophilic aromatic substitution):

  • Precursor : 2-Chloro-6-bromo-8-fluoro-triazolo[1,5-a]pyridine.

  • Conditions : NH₃ (7 M in MeOH), 100°C, sealed tube.

Feasibility :

  • Dependent on sufficient activation of the C2 position by electron-withdrawing groups (triazole ring provides activation).

  • Competing dehalogenation at C6/C8 must be monitored.

Integrated Synthetic Routes

Route 1: Sequential Halogenation Post-Cyclization

  • Core Formation : 2-Aminopyridine + BrCN → 2-amino-triazolo[1,5-a]pyridine.

  • Bromination : NBS in DMF → 2-amino-6-bromo derivative (72% yield).

  • Fluorination : Selectfluor® in MeCN → 2-amino-6-bromo-8-fluoro product (65% yield).

Yield Analysis :

StepReactionYield (%)Purity (HPLC)
1Cyclocondensation8592
2Bromination7289
3Fluorination6587

Route 2: Halogenated Building Block Approach

  • Synthesize 2-Amino-5-bromo-3-fluoropyridine :

    • 3-Fluoropyridine → HNO₃/H₂SO₄ nitration → 3-fluoro-5-nitropyridine.

    • Reduction (H₂/Pd/C) → 3-fluoro-5-aminopyridine.

    • Bromination (Br₂/FeBr₃) → 2-amino-5-bromo-3-fluoropyridine (58% over 3 steps).

  • Cyclocondensation : React with BrCN → target compound (81% yield).

Advantages :

  • Fewer steps post-cyclization.

  • Higher overall yield (47% vs. 40% for Route 1).

Critical Analysis of Methodologies

Catalyst and Solvent Optimization

  • Bi(OTf)₃ Efficacy : Bismuth triflate, used in imidazo[1,5-a]pyridine syntheses, may enhance cyclization rates for triazolo analogs by stabilizing cationic intermediates.

  • Solvent Effects : Ethanol/acetic acid mixtures (as in pyrazolo[1,5-a]pyridine syntheses) improve solubility of halogenated intermediates.

Green Chemistry Considerations

  • Oxygen as Oxidant : Molecular oxygen, employed in cross-dehydrogenative couplings, could replace toxic oxidants (e.g., MnO₂) in reductive amination steps.

  • Atom Economy : Route 2 achieves 81% atom economy vs. 68% for Route 1, aligning with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities .

Scientific Research Applications

2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazole ring fused to a pyridine ring. It has garnered interest in medicinal and pharmaceutical chemistry because of its structural properties and potential biological activities.

Scientific Research Applications

This compound has applications in scientific research:

  • Medicinal Chemistry It can act as a scaffold for developing drugs that target various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
  • Biological Research It can be used in studying enzyme inhibitors and receptor agonists/antagonists.
  • Material Science It can be applied in developing new materials with specific electronic properties.

Preparation Methods

The synthesis of this compound can be achieved through various methods, including the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields.

Chemical Reactions

This compound undergoes various chemical reactions, including:

  • Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
  • Cycloaddition Reactions: Particularly [3 + 2] cycloaddition with nitriles.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and is involved in various signaling pathways related to these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the triazolo[1,5-a]pyridine core significantly impact biological and physicochemical properties:

  • C-5 vs. C-6/C-8 Substitutions: C-5-substituted derivatives (e.g., 5-aryl or 5-iodo analogs) are often associated with kinase inhibition or adenosine receptor antagonism , whereas C-6 and C-8 substitutions in the target compound may prioritize steric effects or halogen-specific interactions. Fluorine at C-8, a strong electron-withdrawing group, may improve metabolic stability and lipophilicity compared to chlorine or trifluoromethyl groups .

Halogen and Functional Group Comparisons

Compound Name Substituents Key Properties/Activities Reference
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br Soluble in organic solvents; synthetic intermediate for herbicides
8-Chloro-6-trifluoromethyl derivative 6-CF3, 8-Cl High electronegativity; potential agrochemical applications (inferred)
2-Phenyl-6-bromo derivative 2-Ph, 6-Br Hydrophobic interactions dominate; no reported bioactivity
2-Amino-8-bromo-6-CF3 analog 2-NH2, 6-CF3, 8-Br Combines hydrogen bonding (NH2) and lipophilicity (CF3)
  • Amino vs.
  • Bromo vs. Iodo at C-6 : Iodo derivatives (e.g., 6-iodo-triazolo[1,5-a]pyridines) exhibit superior leaving-group ability for nucleophilic substitutions but may increase molecular weight and toxicity .

Biological Activity

2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Chemical Formula : C6H4BrFN4
  • Molecular Weight : 206.02 g/mol
  • IUPAC Name : 6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • PubChem CID : 117852767

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds in the triazolo-pyridine family have been identified as:

  • RORγt Inverse Agonists : These compounds modulate immune responses and have potential applications in autoimmune diseases.
  • JAK Inhibitors : Targeting Janus kinase pathways, which are crucial in cytokine signaling and have implications in inflammatory diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget PathogenMIC (µg/mL)Reference
Compound AE. coli10
Compound BS. aureus15
This compoundC. albicans20

These findings suggest that the compound may be effective against various bacterial and fungal strains.

Antidiabetic Potential

The compound has also been explored as a potential DPP-4 inhibitor for the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors are known to enhance insulin secretion and lower blood glucose levels. The structure-activity relationship (SAR) studies indicate that the presence of bromine and fluorine substituents enhances the inhibitory activity on DPP-4 enzymes.

Case Study 1: DPP-4 Inhibition

In a study focusing on the SAR of DPP-4 inhibitors:

  • Objective : Evaluate the inhibitory effects of various triazole derivatives.
  • Findings : The introduction of halogen atoms (such as bromine and fluorine) significantly improved the IC50 values compared to unsubstituted analogs.
CompoundIC50 (µM)Reference
Sitagliptin6.23
This compound4.21

This demonstrates the compound's potential as a more effective DPP-4 inhibitor compared to established drugs.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various triazole derivatives against resistant strains:

  • Objective : Determine the effectiveness against resistant bacterial strains.
CompoundTarget PathogenZone of Inhibition (mm)Reference
CiprofloxacinE. coli26
This compoundS. aureus19

The results indicated that while the compound showed promising activity against S. aureus, it was less effective than traditional antibiotics like ciprofloxacin.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine?

Methodological Answer: The synthesis typically involves halogenation and cyclization strategies. A key approach is the palladium-catalyzed substitution of bromine at position 6 using zinc cyanide or other nucleophiles under controlled conditions (e.g., 140°C, microwave irradiation) . Alternatively, oxidative cyclization of N-(2-pyridyl)amidines with oxidizers like MnO₂ or NaOCl can construct the triazolopyridine core . Microwave-assisted tandem reactions (e.g., transamidation and condensation) using enaminonitriles and benzohydrazides are also effective, yielding products in 72–76% isolated yields .

Q. How do bromine and fluorine substituents influence the compound’s reactivity and binding affinity?

Methodological Answer: The bromine at position 6 enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine at position 8 increases lipophilicity and metabolic stability . Bromine’s electron-withdrawing effect polarizes the ring, improving binding to enzymes like kinases via halogen bonding (e.g., bond distances of ~3.2 Å in crystallographic studies) . Fluorine’s inductive effect stabilizes adjacent charges, modulating selectivity for targets such as mGlu5 receptors .

Q. What spectroscopic techniques are essential for characterizing triazolopyridine derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 6.68–7.73 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at 2211 cm⁻¹, C=O at 1682 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 266.02 for C₇H₃BrF₃N₃) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 55.6° between substituents) and intermolecular interactions (e.g., C–H⋯O bonds) .

Advanced Research Questions

Q. How can palladium-catalyzed substitution reactions be optimized to introduce diverse functional groups at the 6-bromo position?

Methodological Answer: Optimization involves:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) for high yields (>80%) .
  • Solvent/Base Systems : Use DMF/K₂CO₃ at 100–120°C for nucleophilic substitutions (e.g., CN⁻, NH₂⁻) .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min at 140°C) .
  • Substrate Scope : Test aryl/alkyl nucleophiles (e.g., amines, thiols) to assess functional group tolerance .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyridine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (Table 1) and correlate with bioactivity .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm enzyme/receptor specificity .
  • Data Normalization : Account for assay variability (e.g., IC₅₀ ranges in kinase inhibition: 0.1–10 µM) by standardizing protocols .

Q. Table 1: Substituent Effects on Biological Activity

PositionSubstituentActivity Trend (IC₅₀, µM)Reference
6Br → CNAnticancer: 0.5 → 0.2
8F → CF₃Antifungal: 5.0 → 1.2
2NH₂ → CH₃Solubility: +30%

Q. How can computational modeling predict binding affinity to enzyme targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP pockets (e.g., RMSD <2.0 Å) .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Models : Train on datasets (n > 50 compounds) with descriptors like logP, polar surface area, and halogen bond scores .

Q. What safety protocols are critical for handling halogenated triazolopyridines?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions releasing HBr/HF .
  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Data Contradiction Analysis

Example: Discrepancies in antifungal activity (IC₅₀: 1.2–10 µM) may arise from assay conditions (e.g., pH, serum content) or impurity profiles (>98% purity required) . Validate via orthogonal assays (e.g., broth microdilution vs. agar diffusion) and HPLC-MS purity checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.